molecular formula C17H17FN4O4S B2702163 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251545-21-7

2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2702163
CAS No.: 1251545-21-7
M. Wt: 392.41
InChI Key: PFGQBYSRHDTEPY-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems (Source: PubMed) . By selectively inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating striatal output pathways and dopaminergic neurotransmission (Source: ACS Publications) . Its primary research value lies in probing the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders. It serves as a critical pharmacological tool for investigating the role of PDE10A in preclinical models of schizophrenia, Huntington's disease, and other conditions characterized by basal ganglia dysfunction (Source: Nature Neuropsychopharmacology) . The compound's specific chemical scaffold, featuring a triazolopyridinone core with a morpholine sulfonyl group, was designed for optimal potency and selectivity, making it a valuable asset for researchers dissecting cAMP/cGMP signaling pathways and developing novel therapeutic strategies for CNS diseases.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGQBYSRHDTEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) under mild temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • The compound has demonstrated notable efficacy against various bacterial strains. Studies have shown that derivatives of triazole compounds possess antimicrobial properties due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways in bacteria .
    • Specific tests have revealed that it exhibits comparable or superior activity against resistant bacterial strains when compared to traditional antibiotics .
  • Anticancer Potential :
    • The triazole moiety is known for its role in cancer therapy. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression .
    • In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been evaluated as an inhibitor of specific enzymes such as monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE). These enzymes are critical in neurotransmitter metabolism and are targets for treating neurological disorders .
    • Structure-activity relationship (SAR) studies have shown that modifications in the compound's structure can enhance its inhibitory potency against these enzymes, making it a candidate for further development in neuropharmacology .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
  • Case Study 2: Anticancer Activity
    A study published in Cancer Letters investigated the effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with evidence of apoptosis induction observed through flow cytometry analysis. This suggests a promising avenue for further research into its use as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Reported Properties/Activities Source
This compound Triazolopyridine 2-(2-fluorophenyl)methyl; 6-morpholine-4-sulfonyl Hypothesized kinase inhibition (based on triazolopyridine scaffolds) N/A (target)
6-(4-Fluorophenyl)-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (6a) Imidazopyridine 6-(4-fluorophenyl); 2-phenylsulfonylmethyl Synthesized via Suzuki cross-coupling; no explicit bioactivity reported
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolopyridazine Morpholin-4-ylmethyl; difluorophenyl Patented as a kinase inhibitor (e.g., JAK/STAT pathway modulation)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (I) Benzothiazole-pyrazoline hybrid 4-methoxyphenyl; 6-methylbenzothiazole Antitumor and antidepressant activities (demonstrated in pyrazoline derivatives)

Key Observations:

Pyrazoline-benzothiazole hybrids () prioritize planar aromatic systems for intercalation or receptor binding, unlike the fused triazolopyridine.

Substituent Impact: Fluorophenyl Groups: The 2-fluorophenylmethyl group in the target compound may confer metabolic stability compared to 4-fluorophenyl in 6a , as ortho-substitution often reduces oxidative metabolism. Sulfonyl vs. Morpholine Derivatives: Morpholine-containing substituents (target compound and ) enhance solubility and modulate pharmacokinetics, a critical feature for oral bioavailability.

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of a triazolopyridine precursor, analogous to the Suzuki cross-coupling used for 6a .
  • Patent compounds (e.g., ) employ multi-step functionalization of pyrrolopyridazine cores, emphasizing regioselectivity challenges absent in simpler triazolopyridines.

Research Findings and Implications

Binding Affinity Predictions:

Using tools like AutoDock Vina (), the morpholine-4-sulfonyl group in the target compound may exhibit strong docking scores with kinase ATP-binding pockets due to its sulfonamide’s capacity for hydrogen bonding.

Pharmacological Potential:

  • Kinase Inhibition : The triazolopyridine scaffold is less explored than pyrrolopyridazine () but shares similarities with imidazopyridines in targeting tyrosine kinases.
  • Antimicrobial Activity : Sulfonyl-containing heterocycles (e.g., ) often disrupt bacterial membrane proteins, though this remains speculative for the target compound.

Limitations:

  • No explicit bioactivity data for the target compound are available in the provided evidence, necessitating further experimental validation.
  • Structural analogs like and highlight the importance of fluorinated aryl groups in enhancing blood-brain barrier penetration or metabolic stability.

Biological Activity

The compound 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family and exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N5_{5}O3_{3}S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines. For instance, it demonstrated an IC50_{50} value of 6.2 μM against the colon carcinoma HCT-116 cell line and 27.3 μM against the human breast cancer T47D cell line .
    • A related study indicated that derivatives of triazole compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects appears to involve inhibition of key cellular pathways associated with cancer proliferation and survival. Specifically, it may interact with microtubules or other critical cellular structures .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50_{50} (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AnticancerMCF-7 (Breast Cancer)Not specified
AnticancerBel-7402 (Liver Cancer)Not specified

Detailed Study on Anticancer Properties

In a study published in MDPI, various derivatives of triazole compounds were synthesized and screened for their anticancer activity. The results indicated that modifications to the triazole structure could enhance cytotoxic effects significantly compared to parent compounds . For example, structural changes led to an IC50_{50} reduction from 41 μM to 9.6 μM in certain derivatives.

In Vitro Studies

In vitro studies conducted on human malignant cell lines revealed that the compound's effectiveness could be attributed to its ability to induce apoptosis in cancer cells. The presence of the triazole moiety was found to be crucial for enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step functionalization of the triazolo-pyridine core. Key steps include:

Sulfonylation : Introduce the morpholine sulfonyl group via nucleophilic substitution using morpholine and a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C, 6–8 h) .

Fluorophenyl Methylation : React the intermediate with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (80°C, 12 h) .

  • Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR :
  • Triazole protons : δ 8.2–8.5 ppm (singlet, 1H).
  • Morpholine sulfonyl group : δ 3.5–3.7 ppm (multiplet, 4H, –N(CH₂CH₂)₂O–).
  • Fluorophenyl methyl : δ 4.3–4.5 ppm (singlet, 2H, –CH₂–) and aromatic protons at δ 7.1–7.4 ppm .
  • MS (ESI+) : Expect [M+H]⁺ at m/z ~430–435 (exact mass depends on isotopic fluorine pattern) .
  • IR : Confirm sulfonyl group via strong S=O stretches at 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for resolving solubility challenges of this compound in aqueous media during pharmacological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without compromising cell viability .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine-based liposomes (size 100–200 nm via sonication) to enhance bioavailability .
  • pH Adjustment : Test solubility in buffered solutions (pH 6.5–7.4) due to the weakly basic morpholine moiety .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the fluorophenyl and morpholine sulfonyl groups in this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-fluorophenyl group with 3-fluoro or 4-fluoro analogs and compare bioactivity .
  • Morpholine Substitution : Test sulfonamide variants (e.g., piperidine sulfonyl) to assess the role of the morpholine ring in target binding .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or phosphatases .

Q. What experimental approaches can reconcile contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (30–60 min) .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
  • Batch Analysis : Compare compound purity across studies (HPLC ≥98%) to rule out impurities affecting bioactivity .

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